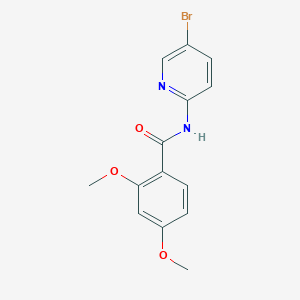![molecular formula C20H14BrN3O2 B243782 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves its binding to specific receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor. This binding leads to the modulation of certain signaling pathways in the brain, which can have a therapeutic effect in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. It has also been found to have antioxidant properties, which can help to protect against oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of neurological disorders. However, one limitation is that its effects can be dose-dependent, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is to further explore its potential therapeutic applications in the treatment of neurological disorders. Another direction is to investigate its effects on other signaling pathways in the brain, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxybenzyl)benzamide with 4-(2-bromoacetyl)oxazolo[4,5-b]pyridine in the presence of a base. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H14BrN3O2 |
|---|---|
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
2-bromo-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c21-16-5-2-1-4-15(16)19(25)23-12-13-7-9-14(10-8-13)20-24-18-17(26-20)6-3-11-22-18/h1-11H,12H2,(H,23,25) |
InChI-Schlüssel |
ZQVUACPDLGAFGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)

